molecular formula C19H13F6N3O4S B4315174 N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B4315174
M. Wt: 493.4 g/mol
InChI Key: OAGKDUWFORRGIM-UHFFFAOYSA-N
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Description

The compound N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is an organic molecule featuring a blend of pyrazole, benzodioxine, and sulfonamide groups. Its unique structure has paved the way for diverse applications, particularly in scientific research where it is valued for its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:

  • Formation of 3,5-bis(trifluoromethyl)-1H-pyrazole: This intermediate is synthesized through the condensation of hydrazine with an appropriate 1,3-dicarbonyl compound in the presence of trifluoromethyl reagents.

  • Attachment to Phenyl Ring: Using a coupling reaction, such as a Suzuki or Heck reaction, the pyrazole moiety is introduced to the phenyl ring.

  • Formation of Benzodioxine: This is generally achieved through a cyclization reaction, where appropriate starting materials undergo intramolecular reactions to form the benzodioxine ring.

  • Introduction of the Sulfonamide Group: This final step involves sulfonylation, where a sulfonyl chloride reacts with the amine group on the intermediate to form the sulfonamide.

Industrial Production Methods: Industrial synthesis follows similar steps but on a larger scale, ensuring careful control of temperature, pressure, and purification methods to maintain high yield and purity. Automated continuous flow processes are often employed to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidative reactions, particularly at the benzodioxine and pyrazole rings, which can be catalyzed by agents like potassium permanganate or cerium ammonium nitrate.

  • Reduction: Reduction can target the sulfonamide or the aromatic systems, often using reagents like lithium aluminum hydride.

  • Substitution: Electrophilic or nucleophilic substitutions are feasible, especially on the aromatic rings, using various halogenating or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, cerium ammonium nitrate

  • Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon

  • Substitution: Bromine, chlorine, alkyl halides, and base catalysts

Major Products:

  • Oxidized derivatives with hydroxyl, ketone, or aldehyde groups

  • Reduced sulfonamide to amine derivatives

  • Substituted aromatic compounds with various alkyl or halogen groups

Scientific Research Applications

This compound finds extensive use in multiple fields due to its versatile reactivity and biological activity:

  • Chemistry: Utilized as a building block in organic synthesis, enabling the formation of more complex molecules.

  • Biology: Studied for its potential enzyme inhibition properties, particularly targeting enzymes involved in inflammation or cancer.

  • Medicine: Investigated as a candidate for drug development, especially for its potential anti-inflammatory and anticancer properties.

  • Industry: Employed in the development of novel materials, including polymers with specific functional properties.

Mechanism of Action

Biological Effects: The compound is known to interact with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Its mechanism often involves binding to the active site of these enzymes, inhibiting their activity, which leads to reduced inflammation or tumor growth.

Comparison with Similar Compounds

  • N-{4-[3,5-Dimethyl-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Differing by methyl groups instead of trifluoromethyl, affecting its reactivity and biological activity.

  • N-{4-[3,5-Dichloro-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: With chloro substituents, this compound shows varied activity profiles.

Uniqueness: The trifluoromethyl groups in N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide enhance its lipophilicity and metabolic stability, making it more effective in biological systems compared to its methyl or chloro analogs.

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Properties

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F6N3O4S/c20-18(21,22)16-10-17(19(23,24)25)28(26-16)12-3-1-11(2-4-12)27-33(29,30)13-5-6-14-15(9-13)32-8-7-31-14/h1-6,9-10,27H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGKDUWFORRGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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